molecular formula C12H16FN B1488462 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine CAS No. 2098030-73-8

3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine

Cat. No.: B1488462
CAS No.: 2098030-73-8
M. Wt: 193.26 g/mol
InChI Key: USQMIOCPIXKPCA-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine is a chiral, fluorinated pyrrolidine derivative offered as a key chemical building block for research and development in medicinal chemistry. The compound features a fluoromethyl group (-CH2F) at the 3-position and a meta-methylphenyl (m-tolyl) moiety at the 4-position of the pyrrolidine ring, a five-membered nitrogen heterocycle of high significance in drug discovery . Fluorinated pyrrolidines are privileged scaffolds in the synthesis of bioactive molecules. The incorporation of a monofluoromethyl group is a common bioisosteric replacement strategy, where the -CH2F group can mimic various other moieties such as -CH3, -CH2OH, or -CH2NH2, thereby modulating the compound's electronic properties, metabolic stability, and membrane permeability without a significant increase in molecular volume . This makes this compound a valuable intermediate for the design of new pharmaceutical candidates, particularly for targeting the central nervous system (CNS) where such properties are critical . While a specific molecular weight for this exact compound is not listed in the search results, the core structure aligns with pyrrolidine derivatives used in advanced research. For instance, structurally similar compounds are investigated as intermediates for antibiotics and agents targeting chronic wounds, demonstrating the broad utility of this chemical class . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(fluoromethyl)-4-(3-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,11-12,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQMIOCPIXKPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Synthetic Strategies

While the imine formation and cyclization route is predominant, alternative synthetic strategies involving cycloaddition reactions and organocatalysis have been explored for related pyrrolidine derivatives, which may be adapted for 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine synthesis.

2.1 Organocatalyzed Cycloaddition

Recent advances in organocatalytic enantioselective [3+2] cycloaddition reactions provide a method to construct pyrrolidine rings with high stereoselectivity. Although specifically reported for other fluorinated pyrrolidine derivatives, this approach involves the reaction of fluorinated imines with dipolarophiles under the catalysis of chiral squaramide catalysts in solvents like dichloromethane at room temperature over 24 hours. This method offers potential for enantioselective synthesis of fluoromethyl-substituted pyrrolidines.

2.2 Iodine/Potassium Carbonate Catalyzed One-Pot Cycloaddition

Another approach involves a one-pot cycloaddition reaction catalyzed by iodine and potassium carbonate, combining an aryl aldehyde, an amino acid ester, and a chalcone in tetrahydrofuran at 80 °C for several hours. This method yields multisubstituted pyrrolidines efficiently, suggesting possible adaptation for the synthesis of this compound analogs.

Synthesis of Fluoromethyl-Substituted Pyrrolidines with Defined Stereochemistry

The stereochemistry of the pyrrolidine ring significantly influences the compound’s biological activity. For example, the synthesis of tert-butyl((3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves stereoselective formation of the pyrrolidine ring with fluoromethyl substitution. This process requires careful control of reaction conditions such as temperature, solvent, and time to achieve high stereochemical purity and yield. Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Summary Table of Preparation Methods

Method Type Key Reactants Catalysts/Bases Solvent(s) Temperature Yield/Notes
Imine Formation & Cyclization m-Tolylamine, Fluoromethyl ketone NaH or KOtBu THF, DMF Ambient to mild heat Moderate to good yield; common lab method
Industrial Batch/Flow Synthesis Same as above Automated control systems Variable Controlled High yield and purity; scalable
Organocatalyzed [3+2] Cycloaddition Fluorinated imines, dipolarophiles Chiral squaramide (10 mol%) Dichloromethane Room temperature Enantioselective; 24 h reaction
Iodine/K2CO3 One-Pot Cycloaddition Aryl aldehyde, amino acid ester, chalcone Iodine, K2CO3 THF 80 °C, 7 h Efficient for multisubstituted pyrrolidines
Stereoselective Carbamate Synthesis Fluoromethyl pyrrolidine derivatives Various bases Various Controlled High stereochemical purity; characterized

Research Findings and Analytical Characterization

  • Reaction monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress in laboratory syntheses.
  • Purification: Flash chromatography on silica gel is the preferred method for purifying crude products.
  • Characterization: Proton and carbon NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination are standard techniques to confirm structure and purity.
  • Yields: Laboratory yields range from moderate to high (typically 60–90%), depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to enhance molecular interactions.

Biological Studies

In biological research, this compound is utilized as a probe in biochemical assays and for studying enzyme mechanisms. The fluoromethyl group enhances its binding affinity to biological targets, making it a candidate for drug development aimed at modulating enzyme activities .

Case Study: Enzyme Inhibition

Research indicates that pyrrolidine derivatives can inhibit various enzymes, which is crucial for understanding their potential therapeutic effects. For instance, studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)62.4 ± 0.128
Compound BHCT-116 (Colon)43.5 ± 0.15
Compound CA549 (Lung)91.6 ± 0.112

Industrial Applications

This compound finds use in the production of agrochemicals , polymers , and other industrial chemicals due to its versatile reactivity and structural properties. Its application extends to coordination chemistry as well, where it acts as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolidine Ring

Fluoromethyl vs. Hydroxymethyl and Silyl-Protected Groups
  • 3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine: The fluoromethyl group enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs. Its electronegativity may influence dipole-dipole interactions in binding pockets .
  • Molecular weight: 225.26 g/mol .
  • tert-Butyldimethylsilyloxy (TBSO)-protected analogs () : Silyl ethers (e.g., 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine derivatives) offer steric bulk and temporary protection for hydroxymethyl groups during synthesis. These groups are less polar than fluoromethyl but provide synthetic versatility .
Aryl Substituents: m-Tolyl vs. Fluorophenyl and Trifluoromethylphenoxy
  • m-Tolyl Group: The 3-methylphenyl group in the target compound contributes hydrophobic interactions and moderate steric bulk. Compared to electron-withdrawing substituents (e.g., -NO₂, -Cl in ), the methyl group is electron-donating, increasing electron density on the aromatic ring .
  • 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (): The trifluoromethylphenoxy group combines strong electron-withdrawing effects (-CF₃) with ether linkage, altering solubility and acidity (pKa). Molecular weight: 267.68 g/mol .

Biological Activity

3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluoromethyl group, which enhances its reactivity and binding affinity to various biological targets. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The structure of this compound can be summarized as follows:

  • Molecular Formula : C12H14FN
  • Molecular Weight : 195.25 g/mol
  • Functional Groups : Pyrrolidine ring, fluoromethyl group, and a tolyl moiety.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The fluoromethyl group is known to enhance the compound's binding affinity, leading to various biological effects, including modulation of enzyme activities and influence on metabolic pathways .

Enzyme Inhibition

Research indicates that pyrrolidine derivatives, including this compound, can act as inhibitors for various enzymes. These interactions can affect cellular processes significantly, making them candidates for further investigation in drug design .

Cytotoxicity Studies

In vitro studies have demonstrated that related pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of colon cancer cells .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)62.4 ± 0.128
Compound BHCT-116 (Colon)43.5 ± 0.15
Compound CA549 (Lung)91.6 ± 0.112

Study on Antiparasitic Activity

A study evaluated the antiparasitic properties of pyrrolidine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain derivatives exhibited significant activity with an EC50 value of approximately 260 nM, suggesting that structural modifications could enhance efficacy against this parasite .

Pharmacokinetic Profiles

Pharmacokinetic studies have indicated that the absorption and distribution of pyrrolidine derivatives can vary significantly based on their chemical structure. For example, modifications such as the addition of a fluoromethyl group can improve oral bioavailability and penetration through biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine

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